molecular formula C22H14BrN5O4 B12690236 4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine CAS No. 85136-51-2

4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine

Cat. No.: B12690236
CAS No.: 85136-51-2
M. Wt: 492.3 g/mol
InChI Key: ILEHDMKLLRFNTR-UHFFFAOYSA-N
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Description

4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine is a synthetic organic compound known for its vibrant color and complex structure. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in dye and pigment industries due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine typically involves a multi-step process:

    Diazotization: The starting material, 2-bromo-4,6-dinitroaniline, undergoes diazotization by reacting with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-phenylnaphthalen-1-amine in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the formation of amino derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives such as 2-bromo-4,6-dinitrophenol.

    Reduction: Amino derivatives like 2-bromo-4,6-diaminophenylazo-N-phenylnaphthalen-1-amine.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Utilized in the production of high-performance pigments for textiles, plastics, and coatings.

Mechanism of Action

The mechanism of action of 4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine involves its interaction with molecular targets through its azo group. The compound can form stable complexes with metal ions, which can be exploited in various applications. Additionally, its ability to undergo redox reactions makes it useful in processes that require electron transfer.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]: Another azo compound used primarily as a dye in textiles.

    2,4-Dinitroaniline: Known for its use in the production of azo dyes and herbicides.

    2,6-Dinitroaniline: Similar to 2,4-dinitroaniline but with different substitution patterns, affecting its reactivity and applications.

Uniqueness

4-((2-Bromo-4,6-dinitrophenyl)azo)-N-phenylnaphthalen-1-amine stands out due to its unique combination of bromine and nitro groups, which impart distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it versatile for multiple applications.

Properties

CAS No.

85136-51-2

Molecular Formula

C22H14BrN5O4

Molecular Weight

492.3 g/mol

IUPAC Name

4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-phenylnaphthalen-1-amine

InChI

InChI=1S/C22H14BrN5O4/c23-18-12-15(27(29)30)13-21(28(31)32)22(18)26-25-20-11-10-19(16-8-4-5-9-17(16)20)24-14-6-2-1-3-7-14/h1-13,24H

InChI Key

ILEHDMKLLRFNTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N=NC4=C(C=C(C=C4Br)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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